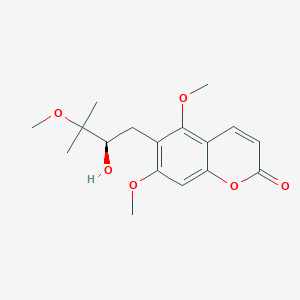
2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to study enzyme activity, particularly neuraminidase, which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester involves several steps, starting from the basic building blocks of 4-methylumbelliferone and N-acetylneuraminic acid. The process typically includes:
Esterification: The carboxyl group of N-acetylneuraminic acid is esterified with methanol in the presence of a strong acid catalyst.
Coupling Reaction: The esterified N-acetylneuraminic acid is then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound suitable for biochemical assays.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and N-acetylneuraminic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferone moiety, leading to the formation of various oxidized products.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and N-acetylneuraminic acid.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in fluorometric assays to study neuraminidase activity.
Molecular Biology: Employed in the development of assays for neuraminidase inhibitors, which are important in antiviral research.
Medicine: Used in diagnostic assays to detect neuraminidase activity in various biological samples.
Industry: Applied in the development of high-throughput screening methods for drug discovery.
Mechanism of Action
The compound acts as a substrate for neuraminidase enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which can be detected fluorometrically. This reaction allows researchers to measure neuraminidase activity accurately. The molecular targets include the active site of neuraminidase, where the compound binds and undergoes hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-alpha-D-mannopyranoside
Uniqueness
2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic Acid Methyl Ester is unique due to its specific structure, which closely mimics the natural substrate of neuraminidase. This specificity makes it an ideal substrate for studying neuraminidase activity and developing neuraminidase inhibitors.
Properties
Molecular Formula |
C22H27NO11 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
methyl (2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H27NO11/c1-10-6-17(28)32-16-7-12(4-5-13(10)16)33-22(21(30)31-3)8-14(26)18(23-11(2)25)20(34-22)19(29)15(27)9-24/h4-7,14-15,18-20,24,26-27,29H,8-9H2,1-3H3,(H,23,25)/t14-,15+,18?,19+,20+,22+/m0/s1 |
InChI Key |
LJPUIGDRBQFAKW-UZQCYERASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)OC |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


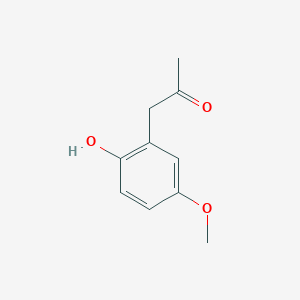

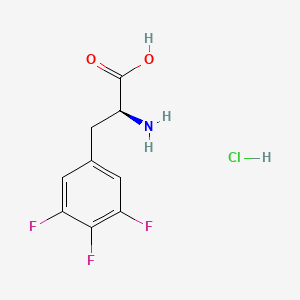
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)

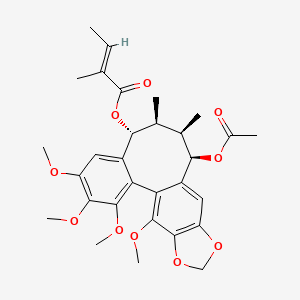

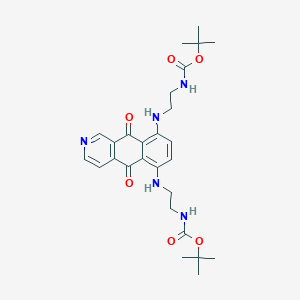

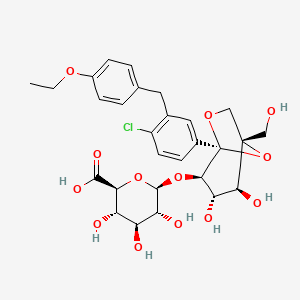

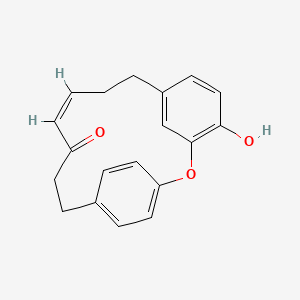
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
